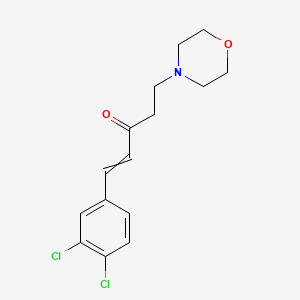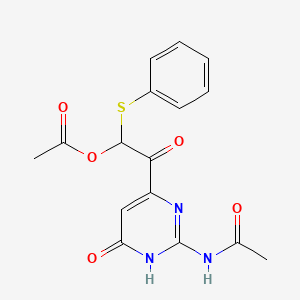
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate is a complex organic compound with a unique structure that includes a pyrimidine ring, an acetamido group, and a phenylthioethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.
Introduction of the Acetamido Group: The acetamido group is introduced via acetylation of the amino group on the pyrimidine ring.
Attachment of the Phenylthioethyl Group: This step involves the reaction of the pyrimidine derivative with a phenylthioethyl halide under basic conditions.
Acetylation: The final step is the acetylation of the compound to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenylthioethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases where enzyme inhibition is beneficial.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-ethyl) acetate: Similar structure but lacks the phenylthio group.
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylethyl) acetate: Similar structure but with a phenylethyl group instead of phenylthioethyl.
Uniqueness
The presence of the phenylthioethyl group in (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
86944-31-2 |
|---|---|
Molecular Formula |
C16H15N3O5S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-2-oxo-1-phenylsulfanylethyl] acetate |
InChI |
InChI=1S/C16H15N3O5S/c1-9(20)17-16-18-12(8-13(22)19-16)14(23)15(24-10(2)21)25-11-6-4-3-5-7-11/h3-8,15H,1-2H3,(H2,17,18,19,20,22) |
InChI Key |
VOHMOEQEKWZEIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=O)N1)C(=O)C(OC(=O)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


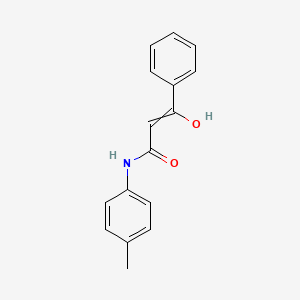
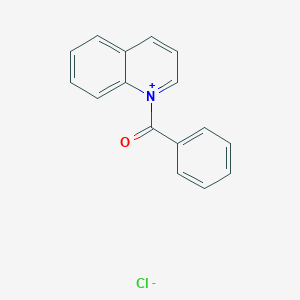
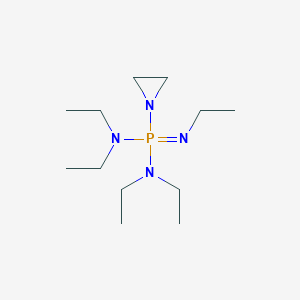
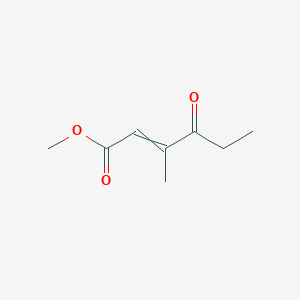
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)
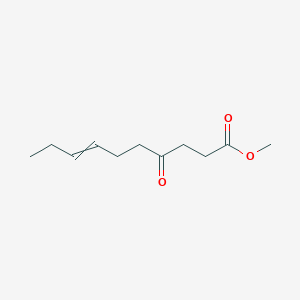
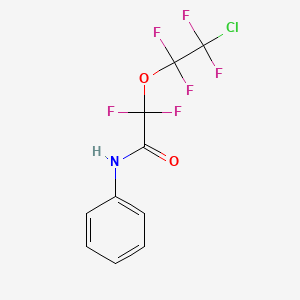
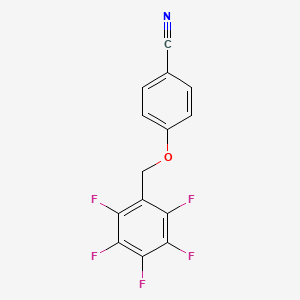
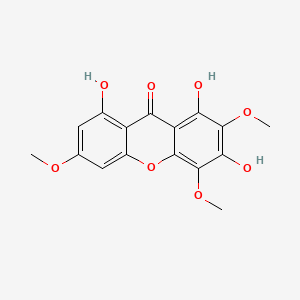
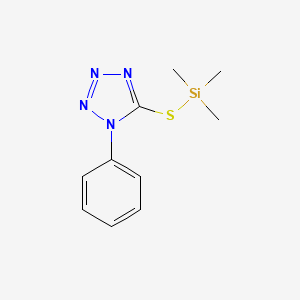
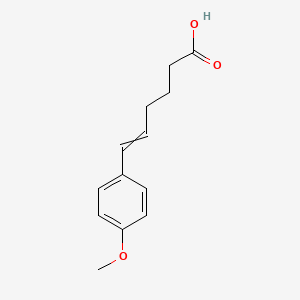
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
